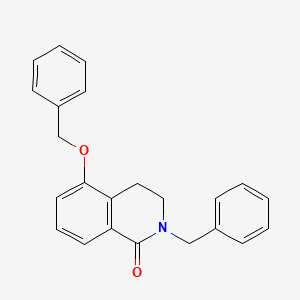

2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one" is a derivative of the tetrahydroisoquinoline family, which is a class of compounds known for their diverse pharmacological properties. The tetrahydroisoquinoline scaffold is a common feature in many natural products and synthetic compounds with biological activity. The compound of interest is structurally related to various other tetrahydroisoquinoline derivatives that have been synthesized and studied for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves a multi-step process including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation . Another method for synthesizing tetrahydroisoquinolinones involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, which can yield various diastereoselective isomers . Additionally, the arylation of tetrahydroisoquinolines can be facilitated by nucleophilic addition reactions using aryl Grignard reagents .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a similar compound, 2,5-dihydroxybenzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one, was solved using energy minimizations and rigid-body Rietveld refinement, revealing a planar molecular structure with a three-dimensional hydrogen-bond network . Such structural analyses are crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo a variety of chemical reactions. For instance, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline leads to the formation of a compound with a pyrrolo[2,1-a]isoquinoline skeleton . Additionally, the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives involves the condensation of substituted aryl aldehydes with a tetrahydroisoquinoline derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of substituents such as benzyl and benzyloxy groups can affect the compound's solubility, stability, and reactivity. The planar structure and hydrogen-bonding capabilities, as seen in related compounds, suggest potential for intermolecular interactions that could be relevant in the formation of crystalline materials or in binding to biological targets .

Wissenschaftliche Forschungsanwendungen

Aggregation Enhanced Emission

Research on 1,8-naphthalimide derivatives, which are structurally related to 2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one, has demonstrated their ability to form nanoaggregates in aqueous solutions and exhibit aggregation enhanced emission. These nanoaggregates have been characterized using scanning electron and atomic force microscopy, with their emission intensities and photophysical properties analyzed in both solution and solid states. Such properties are significant for applications in optoelectronics and bioimaging, where enhanced emission in aggregated states is desirable (Srivastava, Singh, & Mishra, 2016).

Antitumor Activity

Isoquinolin-1(2H)-one derivatives have been explored for their in vitro antitumor activity. A study on 3-arylisoquinolin-1(2H)-ones, which share a core structure with the compound , showed that modifications to this structure led to the synthesis of compounds with potent antitumor activity against different human tumor cell lines. This underscores the potential of such compounds in the development of new cancer therapies (Cheon et al., 1999).

Biosynthesis of Benzylisoquinoline Alkaloids

The biosynthesis of benzylisoquinoline alkaloids (BIAs), a group to which 2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is closely related, has been extensively studied. These alkaloids have a wide range of medicinal properties, and understanding their biosynthetic pathways is crucial for the biotechnological production of these compounds. Enzymes involved in these pathways, such as cytochromes P450 and various transferases, have been identified, offering insights into the production of BIAs in plants and potentially in microbial systems for pharmaceutical applications (Hagel & Facchini, 2013).

Synthetic Methodologies

Studies on the synthesis of related compounds have provided valuable methodologies for generating diverse structures, including those with potential antitumor and other biological activities. For instance, the development of synthetic routes for the one-pot synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives opens up possibilities for creating a wide array of compounds with varied pharmacological properties. These methodologies are crucial for the synthesis of complex molecules for research and development in medicinal chemistry (Liermann & Opatz, 2008).

Eigenschaften

IUPAC Name |

2-benzyl-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c25-23-21-12-7-13-22(26-17-19-10-5-2-6-11-19)20(21)14-15-24(23)16-18-8-3-1-4-9-18/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLSTILLZPQSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)

![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)

![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2522029.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)

![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)